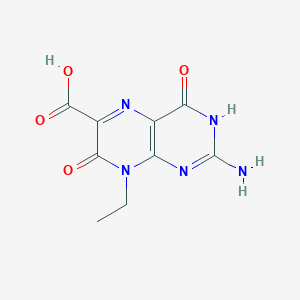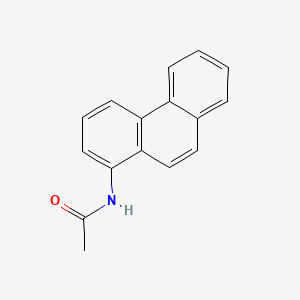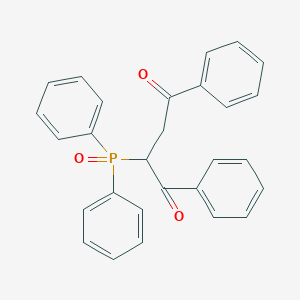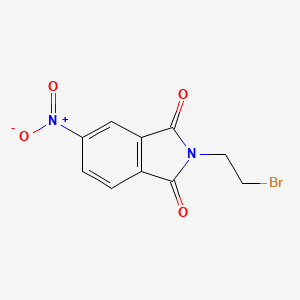![molecular formula C25H43N3S B14731765 1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea CAS No. 6302-75-6](/img/structure/B14731765.png)
1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea is a chemical compound with the molecular formula C25H43N3S and a molecular weight of 417.694 . This compound is known for its unique structure, which includes a long hexadecyl chain and a thiourea group linked to a 4-methylphenyl moiety through a methylene bridge. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea typically involves the reaction of hexadecylamine with 4-methylbenzaldehyde in the presence of thiourea. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and other sulfur-containing compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential use in drug development, particularly for its ability to interact with biological targets and pathways.
Mechanism of Action
The mechanism of action of 1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity. The long hexadecyl chain may also play a role in the compound’s ability to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
1-Hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea can be compared with similar compounds such as:
1-Hexadecyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea: This compound has a methoxy group instead of a methyl group on the phenyl ring, which may affect its chemical and biological properties.
1-Hexadecyl-3-methylimidazolium bromide: This ionic liquid has a different structure but shares the long hexadecyl chain, making it useful in similar applications such as surfactants and separation techniques.
These comparisons highlight the uniqueness of this compound, particularly in terms of its specific functional groups and their impact on its properties and applications.
Properties
CAS No. |
6302-75-6 |
|---|---|
Molecular Formula |
C25H43N3S |
Molecular Weight |
417.7 g/mol |
IUPAC Name |
1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C25H43N3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-25(29)28-27-22-24-19-17-23(2)18-20-24/h17-20,22H,3-16,21H2,1-2H3,(H2,26,28,29)/b27-22+ |
InChI Key |
WXNQHTDEWUPUMD-HPNDGRJYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCNC(=S)N/N=C/C1=CC=C(C=C1)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=S)NN=CC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


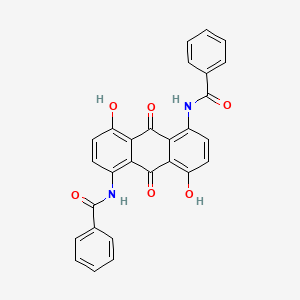

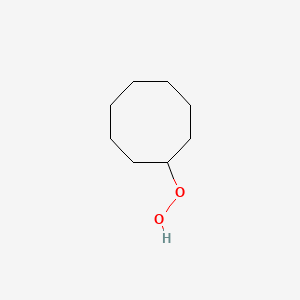
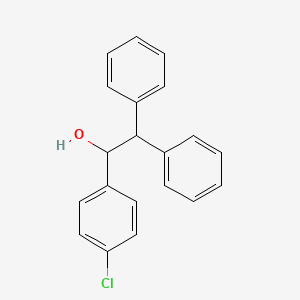
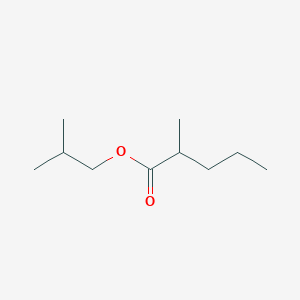

![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)

